![molecular formula C7H7ClN2O B2589773 2-Chlor-7,8-dihydro-5H-pyrano[4,3-D]pyrimidin CAS No. 1260669-93-9](/img/structure/B2589773.png)
2-Chlor-7,8-dihydro-5H-pyrano[4,3-D]pyrimidin
Übersicht
Beschreibung
2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a chemical compound that belongs to the class of pyrano[4,3-D]pyrimidines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of pyrano[4,3-D]pyrimidine derivatives has been reported in various studies . For instance, new pyrazolo derivatives were prepared by reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .Molecular Structure Analysis
The molecular structure of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can be represented by the InChI code: 1S/C7H7ClN2O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2 .Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Anwendungen
Pyrimidinderivate, darunter 2-Chlor-7,8-dihydro-5H-pyrano[4,3-D]pyrimidin, wurden umfassend auf ihre entzündungshemmenden Eigenschaften untersucht. Diese Verbindungen können die Expression und Aktivität wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbarer Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und bestimmter Interleukine hemmen . Dies macht sie wertvoll bei der Entwicklung neuer entzündungshemmender Medikamente mit potenziellen Anwendungen bei der Behandlung von Erkrankungen wie Arthritis, Asthma und anderen entzündlichen Erkrankungen.
Antitumoraktivität
Das Pyrano[4,3-D]pyrimidin-Gerüst ist ein zentrales Merkmal bei der Entwicklung neuartiger PARP-1-Inhibitoren. PARP-1 ist an der DNA-Reparatur beteiligt und ein Ziel für die Krebstherapie, da seine Hemmung zu genomischer Dysfunktion und Zelltod in Krebszellen führen kann . Derivate von This compound haben sich als vielversprechende potente PARP-1-Inhibitoren gezeigt und bieten einen Weg zur Entwicklung neuer Krebsmedikamente.
Antibakterielle Aktivität
Thieno[2,3-d]pyrimidine, die strukturell mit This compound verwandt sind, wurden bei der Synthese von Verbindungen mit bemerkenswerter antibakterieller Aktivität verwendet . Dies deutet darauf hin, dass Modifikationen des Pyrimidin-Kerns zu neuen antibakteriellen Wirkstoffen führen können, die möglicherweise gegen arzneimittelresistente Bakterienstämme wirksam sind.
Struktur-Wirkungsbeziehungs-(SAR)-Studien
SAR-Studien sind entscheidend für das Verständnis der pharmakologischen Wirkungen chemischer Verbindungen. This compound kann als Ausgangspunkt für die Synthese einer Vielzahl von Analoga dienen. Durch die Analyse der Veränderungen der biologischen Aktivität bei verschiedenen Substitutionen können Forscher die vielversprechendsten Kandidaten für die Medikamentenentwicklung identifizieren .
Synthese neuartiger Verbindungen
Das Pyrimidinringsystem ist vielseitig für chemische Modifikationen und ermöglicht die Synthese einer breiten Palette neuartiger Verbindungen. This compound kann als Vorläufer bei der Synthese komplexer Moleküle mit potenziellen Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft verwendet werden .
Pharmakokinetik und Wirkstoffdesign
Theoretische kinetische Studien zu Pyrimidinderivaten können ihre pharmakokinetischen Eigenschaften vorhersagen, was für das Wirkstoffdesign unerlässlich ist. Verbindungen, die auf This compound basieren, können auf ihre Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungsprofile (ADME) untersucht werden, was die Entwicklung von Medikamenten mit optimaler Wirksamkeit und Sicherheit unterstützt .
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is the Poly (ADP-ribose) polymerases-1 (PARP-1) enzyme . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine interacts with the amino acids present in the NI site of the PARP-1 enzyme . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold in the compound is important for these interactions . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .
Biochemical Pathways
The action of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine affects the DNA repair pathway. PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
Most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is the inhibition of the PARP-1 enzyme, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The synthesized compounds showed promising activity where some compounds emerged as potent PARP-1 inhibitors .
Biochemische Analyse
Biochemical Properties
2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. For instance, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine has been shown to inhibit certain kinases, thereby modulating signal transduction pathways that are essential for cell growth and differentiation .
Cellular Effects
The effects of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. By modulating this pathway, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can induce changes in gene expression that lead to altered cellular responses .
Molecular Mechanism
At the molecular level, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation. For example, it has been observed to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction. Additionally, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as promoting cell differentiation and inhibiting tumor growth. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve oxidation, reduction, and conjugation processes that convert the compound into more water-soluble metabolites for excretion. The interaction of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine with cytochrome P450 enzymes is particularly noteworthy, as it influences the compound’s metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. Targeting signals and post-translational modifications play a role in directing 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine to specific subcellular compartments. For instance, phosphorylation and ubiquitination can influence the compound’s localization and stability within the cell .
Eigenschaften
IUPAC Name |
2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVPWVMJFMWDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CN=C(N=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260669-93-9 | |
| Record name | 2-chloro-5H,7H,8H-pyrano[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methoxy-3-methyl-2-[(2-methylbenzyl)sulfanyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2589690.png)
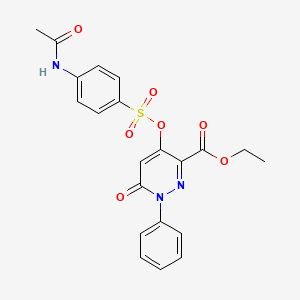
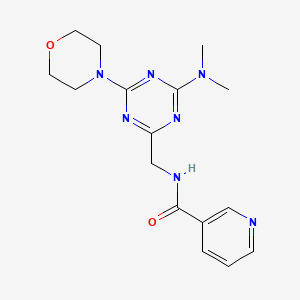
![N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE](/img/structure/B2589697.png)
![N-(2,5-difluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589698.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]piperidine-2-carboxamide](/img/structure/B2589699.png)
![tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2589700.png)
![2-Imidazo[1,2-a]pyridin-8-ylethanamine](/img/structure/B2589701.png)
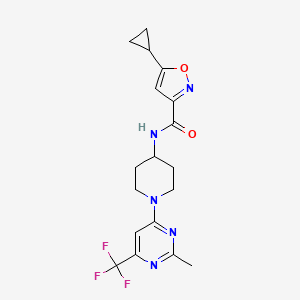
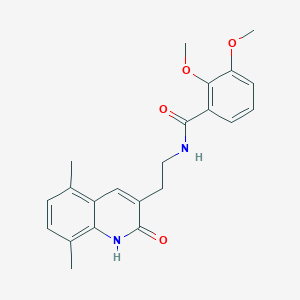
![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-1-ethyl-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B2589704.png)
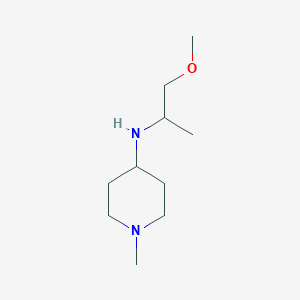
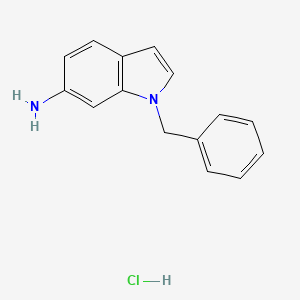
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2589713.png)
